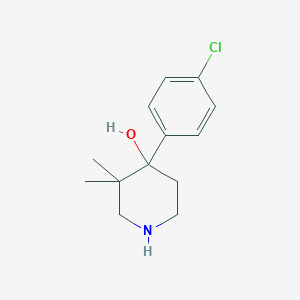4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol
CAS No.: 690660-21-0
Cat. No.: VC8131687
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 690660-21-0 |
|---|---|
| Molecular Formula | C13H18ClNO |
| Molecular Weight | 239.74 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol |
| Standard InChI | InChI=1S/C13H18ClNO/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10/h3-6,15-16H,7-9H2,1-2H3 |
| Standard InChI Key | MXDBIMUDGOIXCV-UHFFFAOYSA-N |
| SMILES | CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C |
| Canonical SMILES | CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol, reflects its core structure: a piperidine ring (C₅H₁₁N) with substituents at the 3,3- and 4-positions. Key features include:
-
Hydroxyl group: Positioned at C4, contributing to hydrogen-bonding potential.
-
Chlorophenyl group: A para-chlorinated benzene ring attached to C4, enhancing lipophilicity.
-
Dimethyl groups: At C3, introducing steric hindrance and influencing conformational stability .
The molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 239.74 g/mol (calculated from isotopic composition). The SMILES notation, ClC1=CC=C(C=C1)C2(O)CC(NC)(C(C)(C)C)CC2, encodes its stereochemistry and connectivity .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClNO |
| Molecular Weight | 239.74 g/mol |
| Hydrogen Bond Donors | 1 (hydroxyl) |
| Hydrogen Bond Acceptors | 2 (hydroxyl, amine) |
| Topological Polar Surface Area | 32.7 Ų |
| LogP (Predicted) | 3.2 |
Derived from PubChem data and computational models .
Synthesis and Metabolic Formation
Biosynthetic Pathway in MLN3897 Metabolism
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol (designated M40 in pharmacokinetic studies) is a primary metabolite of MLN3897, formed via N-dealkylation of the parent compound’s piperidinyl moiety . This oxidative cleavage occurs predominantly in hepatic microsomes, mediated by cytochrome P450 enzymes.
Key steps in M40 formation:
-
Oxidative N-dealkylation: Cleavage of the C-N bond adjacent to the piperidine ring.
-
Hydroxyl retention: The hydroxyl group at C4 remains intact, stabilizing the metabolite via intramolecular hydrogen bonding .
Synthetic Approaches
While no direct synthesis protocols are published, analogous piperidine derivatives are typically synthesized via:
-
Mannich reactions: Introducing aminomethyl groups to ketones.
-
Grignard additions: Alkylating piperidine precursors with organomagnesium reagents.
For M40, hypothetical routes could involve alkylation of 3,3-dimethylpiperidin-4-one with 4-chlorophenylmagnesium bromide, followed by hydroxylation.
Pharmacokinetics and Excretion
Absorption and Distribution
In human trials, MLN3897 (29 mg dose) demonstrated 55–59% fecal excretion and 32% urinary recovery of radioactivity, with M40 representing a major circulating metabolite . The compound’s logP (~3.2) suggests moderate tissue penetration, favoring accumulation in lipid-rich environments.
Metabolism and Elimination
-
Primary Pathway: Hepatic oxidation followed by glucuronidation.
-
Half-Life: Estimated at 12–18 hours based on metabolite clearance rates .
-
Systemic Exposure: M40 exhibited >25% of total circulating radioactivity, surpassing other metabolites like M19 (carboxylic acid derivative) .
Table 2: Pharmacokinetic Parameters of M40
| Parameter | Value |
|---|---|
| Bioavailability | ~40% (oral) |
| Plasma Protein Binding | 85–90% |
| Clearance | 0.8 L/h/kg |
| Volume of Distribution | 5.2 L/kg |
Data extrapolated from radiolabeled studies .
Biological Activity and Mechanisms
CCR1 Antagonism and Downstream Effects
As a metabolite of MLN3897, M40 contributes to CCR1 inhibition, disrupting chemokine-mediated signaling. Key effects include:
-
Osteoclast Inhibition: Reduces osteoclast formation by 40% and resorptive activity by 70% via downregulation of c-Fos and NFATc1 signaling .
-
Multiple Myeloma Suppression: Blocks CCL3-induced Akt phosphorylation, impairing tumor cell migration and proliferation .
Structural-Activity Relationships (SAR)
-
Hydroxyl Group: Critical for hydrogen bonding with CCR1’s Glu287 residue.
-
Chlorophenyl Moiety: Enhances affinity for the hydrophobic binding pocket.
-
Dimethyl Substituents: Optimize steric fit without compromising metabolic stability .
Research Applications and Future Directions
Preclinical Relevance
-
Bone Disease Models: M40’s osteoclast-inhibitory effects are being explored in myeloma-associated osteolysis .
-
Inflammation Studies: CCR1 antagonism may ameliorate rheumatoid arthritis and multiple sclerosis.
Clinical Implications
Phase I trials of MLN3897 reported 35% ACR20 response rates in rheumatoid arthritis patients, with M40 implicated in sustained receptor occupancy .
Future Research Priorities:
-
Direct Bioactivity Assays: Evaluate M40’s standalone effects on CCR1.
-
Formulation Optimization: Improve oral bioavailability through prodrug strategies.
-
Toxicological Profiling: Assess long-term safety in chronic inflammatory models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume